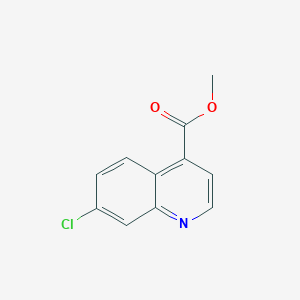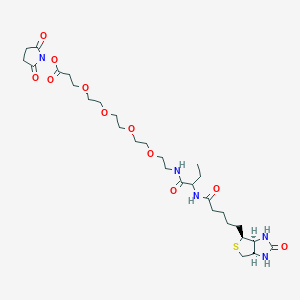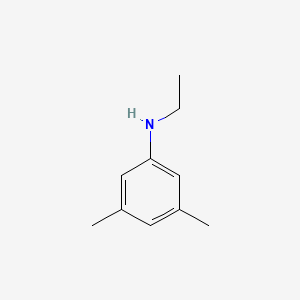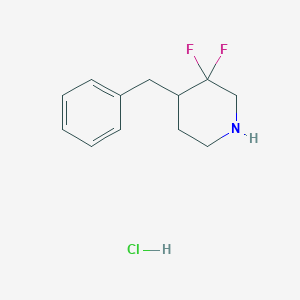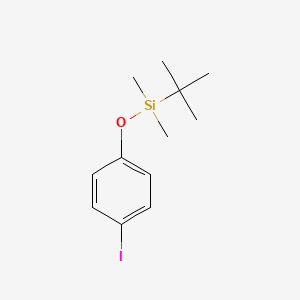
tert-Butyl(4-iodophenoxy)dimethylsilane
Vue d'ensemble
Description
“tert-Butyl(4-iodophenoxy)dimethylsilane” is an iodoorganosilane . It is a type of organosilicon compound which contains carbon-silicon bonds. This compound is used in various applications due to its unique properties .
Synthesis Analysis
This compound can be synthesized from tert-butyl (chloro)dimethylsilane . The synthesis process involves a series of chemical reactions, which result in the formation of the desired product .Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon, hydrogen, iodine, oxygen, and silicon atoms . The exact molecular formula is C12H19IOSi .Chemical Reactions Analysis
“this compound” can be used as a reagent in the multi-step synthesis of spermine synthon and decanucleotide-spermine conjugates . This indicates that it can participate in various chemical reactions, contributing to the synthesis of complex molecules.Physical And Chemical Properties Analysis
This compound has a boiling point of 75 °C/0.5 mmHg and a density of 1.214 g/mL at 25 °C . Its refractive index is 1.48 .Applications De Recherche Scientifique
Tert-Butyl(4-iodophenoxy)dimethylsilane is a versatile reagent and has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a catalyst for the hydrolysis of esters, and as a reagent for the synthesis of organosilicon compounds. Additionally, it has been used in the synthesis of pharmaceuticals, in the preparation of dyes and pigments, and in the synthesis of heterocyclic compounds.
Mécanisme D'action
Tert-Butyl(4-iodophenoxy)dimethylsilane acts as a catalyst in the synthesis of polymers by facilitating the formation of covalent bonds between monomers. It also acts as a catalyst in the hydrolysis of esters, by facilitating the cleavage of the ester bond. In the synthesis of organosilicon compounds, it acts as a reagent, facilitating the formation of covalent bonds between silicon and other elements.
Biochemical and Physiological Effects
This compound is generally regarded as a safe and non-toxic compound. However, it has been shown to have some biochemical and physiological effects in laboratory animals. In mice, it has been shown to cause liver damage at high doses, and to have an effect on the reproductive system at low doses. Additionally, it has been shown to have an effect on the immune system, as well as to have an effect on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl(4-iodophenoxy)dimethylsilane has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a highly volatile liquid, making it easy to handle and store. Additionally, it has a wide range of applications in research and industry, making it a versatile reagent for a variety of experiments. However, it is important to note that this compound is a highly reactive compound, and should be handled with caution in the laboratory.
Orientations Futures
The potential applications of tert-Butyl(4-iodophenoxy)dimethylsilane are numerous, and there are many potential future directions for research. For example, further research could be conducted on the use of this compound as a catalyst in the synthesis of polymers, as well as in the synthesis of pharmaceuticals and dyes. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as on its potential applications in the fields of biochemistry and physiology. Finally, further research could be conducted on the use of this compound as a reagent in the synthesis of organosilicon compounds.
Safety and Hazards
Handling “tert-Butyl(4-iodophenoxy)dimethylsilane” requires caution. It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .
Propriétés
IUPAC Name |
tert-butyl-(4-iodophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXATZLWJPLBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204428 | |
| Record name | 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133430-99-6 | |
| Record name | 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133430-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)
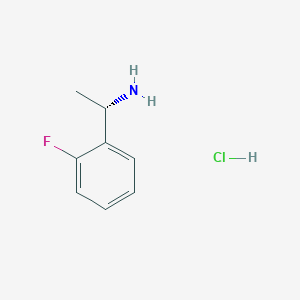
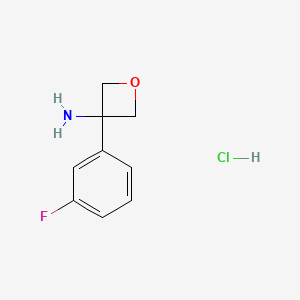
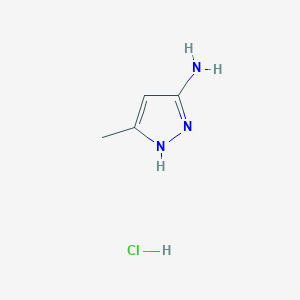

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)



